[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
Overview
Description
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a fluorophenyl group and a sulfanyl-acetic acid moiety further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by reaction with chloroacetic acid. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl-acetic acid moiety can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
- [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
- [5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
- [5-(2-Methyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
Uniqueness
Compared to its analogs, [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. Additionally, the fluorophenyl group can improve the compound’s pharmacokinetic properties, such as increased metabolic stability and better membrane permeability.
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-4-2-1-3-6(7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMTWDHTQPLDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-03-5 | |
Record name | 2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436087-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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